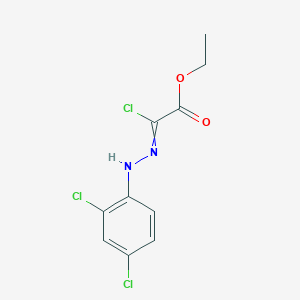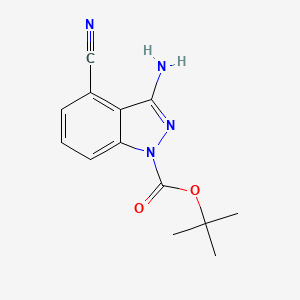
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate
Vue d'ensemble
Description
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate is an organic compound with the chemical formula C10H9Cl3N2O2. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .
Méthodes De Préparation
The synthesis of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate involves a two-step process:
Formation of (2,4-dichlorophenyl)hydrazine: This is achieved by reacting 2,4-dichlorobenzoic acid with hydrazine under alkaline conditions.
Reaction with ethyl chloroacetate: The resulting (2,4-dichlorophenyl)hydrazine is then reacted with ethyl chloroacetate under appropriate conditions to yield ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate.
Analyse Des Réactions Chimiques
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology and Medicine:
Mécanisme D'action
The exact mechanism of action of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate is not well-documented. it is believed to exert its effects through interactions with cellular components, leading to disruption of cellular processes. The molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds such as:
Mefenpyr-Diethyl: Another hydrazono compound with similar structural features.
Acetic acid, chloro[(2,4-dichlorophenyl)hydrazono]-, ethyl ester: A compound with a similar chemical structure and properties.
These compounds share similar chemical properties but may differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C10H9Cl3N2O2 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3 |
Clé InChI |
MTWAKBYVMJYUSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-6-methyl-, 1-oxide](/img/structure/B8569658.png)








![Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate](/img/structure/B8569744.png)
